molecular formula C14H10N2O4S B12272230 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B12272230
M. Wt: 302.31 g/mol
InChI Key: OCHLSJNXWABDDU-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolo[3,2-b]pyridine ring system, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with pyrrolo[3,2-b]pyridine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve more scalable and cost-effective processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can make the production process more environmentally friendly.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzenesulfonyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carboxylic acid group, converting it into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group. Common reagents for these reactions include nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Alternatively, it may modulate the activity of receptors by acting as an agonist or antagonist.

The pathways involved in the compound’s mechanism of action can vary depending on the biological context. For instance, in cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways. In microbial cells, it may disrupt cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pyridine-2-carboxylic acid: This compound lacks the benzenesulfonyl group and has different chemical properties and reactivity.

    Benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has distinct reactivity due to the presence of the sulfonyl chloride group.

    Sulfonamides: These compounds contain the sulfonamide functional group and may exhibit similar biological activities, such as antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H10N2O4S/c17-14(18)13-9-11-12(7-4-8-15-11)16(13)21(19,20)10-5-2-1-3-6-10/h1-9H,(H,17,18)

InChI Key

OCHLSJNXWABDDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)O)N=CC=C3

Origin of Product

United States

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